3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 g/mol . It features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a .
Introduction of the 2-chlorophenyl group: This step involves the use of appropriate chlorinated aromatic compounds under specific reaction conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.
Scientific Research Applications
3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity to various biological targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of a rigid bicyclo[1.1.1]pentane core and a 2-chlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high specificity and stability.
Properties
IUPAC Name |
3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-9-4-2-1-3-8(9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFMYQCAPDQTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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